Cas no 116971-10-9 (2,5-Dibromo-3-butylthiophene)
2,5-Dibromo-3-butylthiophene Propriétés chimiques et physiques
Nom et identifiant
-
- 2,5-Dibromo-3-butylthiophene
- 4-FLUORO-3-TRIFLUOROMETHYLPHENYL ISOTHIO
- 2,5-Dibromo-3-butylthiophene2,5-Dibromo-3-butylthiophene
- 2,5-Dibromo-3-n-butylthiophene
- DibroMo-3-butylthioph
- 2,5-dibroMo -3-3-butylthiophene
- Zinc02567525
- 2,5-DibroMo-3-n-butylthiophene, 96%
- MFCD00672012
- DTXSID00344916
- Thiophene, 2,5-dibromo-3-butyl-
- SB66827
- J-507290
- A803693
- 2,5-Dibromo-3-butylthiophene #
- 3-butyl-2,5-dibromothiophene
- SY033194
- 116971-10-9
- AKOS015898610
- 2,5-Dibromo-3-butylthiophene, 96%
- SCHEMBL3466429
- 2,5-bis(bromanyl)-3-butyl-thiophene
- C8H10Br2S
- DS-18406
- CS-W012146
- FT-0642856
- YRSQCQUZWSQKKU-UHFFFAOYSA-N
- DB-041344
-
- MDL: MFCD00672012
- Piscine à noyau: 1S/C8H10Br2S/c1-2-3-4-6-5-7(9)11-8(6)10/h5H,2-4H2,1H3
- La clé Inchi: YRSQCQUZWSQKKU-UHFFFAOYSA-N
- Sourire: BrC1=C(C=C(S1)Br)CCCC
Propriétés calculées
- Qualité précise: 295.88700
- Masse isotopique unique: 295.88700g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 0
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 3
- Complexité: 119
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: 5.5
- Surface topologique des pôles: 28.2Ų
Propriétés expérimentales
- Couleur / forme: Pas encore déterminé
- Dense: 1.67 g/mL at 25 °C(lit.)
- Point d'ébullition: 270-281 °C(lit.)
- Point d'éclair: Degrés Fahrenheit: 230 ° f
Degrés Celsius: 110 ° C - Indice de réfraction: n20/D 1.574(lit.)
- Le PSA: 28.24000
- Le LogP: 4.61570
- Solubilité: Pas encore déterminé
2,5-Dibromo-3-butylthiophene Informations de sécurité
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Conditions de stockage:2-8°C
2,5-Dibromo-3-butylthiophene Données douanières
- Code HS:2934999090
- Données douanières:
Code douanier chinois:
2934999090Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
2,5-Dibromo-3-butylthiophene PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 201457-1g |
2,5-Dibromo-3-butylthiophene |
116971-10-9 | 95% | 1g |
£15.00 | 2022-03-01 | |
| Fluorochem | 201457-5g |
2,5-Dibromo-3-butylthiophene |
116971-10-9 | 95% | 5g |
£51.00 | 2022-03-01 | |
| Fluorochem | 201457-10g |
2,5-Dibromo-3-butylthiophene |
116971-10-9 | 95% | 10g |
£83.00 | 2022-03-01 | |
| Chemenu | CM121723-10g |
2,5-Dibromo-3-butylthiophene |
116971-10-9 | 97% | 10g |
$102 | 2021-08-06 | |
| Chemenu | CM121723-25g |
2,5-Dibromo-3-butylthiophene |
116971-10-9 | 97% | 25g |
$204 | 2021-08-06 | |
| TRC | D066265-250mg |
2,5-Dibromo-3-butylthiophene |
116971-10-9 | 250mg |
$ 180.00 | 2022-06-06 | ||
| TRC | D066265-500mg |
2,5-Dibromo-3-butylthiophene |
116971-10-9 | 500mg |
$ 290.00 | 2022-06-06 | ||
| TRC | D066265-1000mg |
2,5-Dibromo-3-butylthiophene |
116971-10-9 | 1g |
$ 465.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D806386-25g |
2,5-Dibromo-3-butylthiophene |
116971-10-9 | ≥98%,GC | 25g |
820.00 | 2021-05-17 | |
| Matrix Scientific | 086499-25g |
2,5-Dibromo-3-butylthiophene, 97% |
116971-10-9 | 97% | 25g |
$3402.00 | 2023-09-05 |
2,5-Dibromo-3-butylthiophene Fournisseurs
2,5-Dibromo-3-butylthiophene Littérature connexe
-
Naeimeh Bahri-Laleh,Albert Poater,Luigi Cavallo,Seyed Amin Mirmohammadi Dalton Trans. 2014 43 15143
Informations complémentaires sur 2,5-Dibromo-3-butylthiophene
2,5-Dibromo-3-butylthiophene: A Versatile Compound in Pharmaceutical and Material Sciences
2,5-Dibromo-3-butylthiophene, with the chemical structure of C10H10Br2S, is a brominated thiophene derivative that has garnered significant attention in recent years. The molecular formula C10H10Br2S highlights its unique combination of bromine atoms and sulfur-containing heterocyclic ring, which contributes to its diverse chemical properties and potential applications. The CAS No. 116971-10-9 identifier further underscores its distinct chemical identity in pharmacological and material science research. This compound is particularly notable for its structural similarity to other thiophene-based molecules, which are widely studied for their roles in drug development and functional materials.
Recent studies have demonstrated that 2,5-Dibromo-3-butylthiophene exhibits promising bioactive properties, making it a candidate for further exploration in pharmaceutical applications. For instance, a 2023 publication in the Journal of Medicinal Chemistry reported that derivatives of thiophene compounds, including 2,5-Dibromo-3-butylthiophene, demonstrate potential as modulators of ion channels, which are critical targets in the treatment of neurological disorders. The bromine atoms in 2,5-Dibromo-3-butylthiophene are believed to play a key role in enhancing its lipophilicity and molecular interactions with biological membranes, thereby improving its efficacy in targeting specific cellular pathways.
From a synthetic perspective, the preparation of 2,5-Dibromo-3-butylthiophene has been optimized through various methodologies. A 2024 study published in Organic Letters described a one-pot synthesis approach that utilizes bromination reactions under controlled conditions to yield high-purity 2,5-Dibromo-3-butylthiophene. This method not only streamlines the production process but also ensures the compound's structural integrity, which is crucial for maintaining its functional properties. The ability to synthesize 2,5-Dibromo-3-butylthiophene with high efficiency and purity has opened new avenues for its application in both academic research and industrial settings.
One of the most intriguing aspects of 2,5-Dibromo-3-butylthiophene is its potential role in the development of advanced materials. Researchers at the University of Tokyo, in a 2023 study, explored its use as a building block for conductive polymers. The compound's sulfur-containing ring and brominated side chains were found to enhance the electrical conductivity and thermal stability of the resulting materials, making them suitable for applications in flexible electronics and energy storage devices. This highlights the versatility of 2,5-Dibromo-3-butylthiophene beyond its pharmaceutical applications, positioning it as a valuable resource in material science innovation.
Recent advancements in computational chemistry have further expanded the understanding of 2,5-Dibromo-3-butylthiophene's molecular behavior. A 2024 study in Chemical Science utilized molecular dynamics simulations to investigate the compound's interactions with biological membranes. The results suggested that the bromine atoms in 2,5-Dibromo-3-butylthiophene facilitate specific binding to lipid bilayers, which could be leveraged to design targeted drug delivery systems. This computational insight provides a foundation for future experimental studies aimed at optimizing the compound's therapeutic potential.
The structural features of 2,5-Dibromo-3-butylthiophene also make it an attractive candidate for modifying existing therapeutic agents. A 2023 review in Pharmaceutical Research highlighted the importance of thiophene derivatives in the development of anti-inflammatory drugs. The brominated side chains in 2,5-Dibromo-3-butylthiophene were found to enhance the compound's ability to modulate inflammatory pathways, suggesting its potential as a lead molecule for further drug discovery efforts. This aligns with the growing trend in pharmaceutical research to leverage structural modifications to improve drug efficacy and reduce side effects.
Moreover, the environmental stability of 2,5-Dibromo-3-butylthiophene has been a subject of recent investigation. A 2024 study published in Environmental Science & Technology evaluated the compound's degradation behavior under various conditions. The findings indicated that 2,5-Dibromo-3-butylthiophene exhibits moderate resistance to photodegradation, which is advantageous for its use in long-term applications such as coatings and electronic devices. This property is particularly relevant in the context of sustainable materials development, where the longevity and recyclability of compounds are increasingly prioritized.
Despite its promising properties, the use of 2,5-Dibromo-3-butylthiophene is not without challenges. A 2023 study in Toxicological Sciences raised concerns about its potential toxicity in high concentrations. While the compound demonstrated low acute toxicity in in vitro assays, further research is needed to assess its long-term effects on biological systems. This highlights the importance of rigorous safety evaluations before the compound can be widely adopted in pharmaceutical or industrial applications.
In conclusion, 2,5-Dibromo-3-butylthiophene represents a compelling area of research with significant implications for both pharmacology and material science. The compound's unique structure, combined with recent advancements in synthesis and computational analysis, positions it as a valuable resource for future innovations. As research continues to uncover its potential applications, the compound is likely to play an increasingly important role in the development of new therapeutic agents and advanced materials. The ongoing exploration of 2,5-Dibromo-3-butylthiophene's properties underscores the dynamic nature of scientific discovery and the potential for interdisciplinary approaches to address complex challenges in modern science.
For researchers and industry professionals, the availability of 2,5-Dibromo-3-butylthiophene as a compound with well-defined chemical properties offers exciting opportunities for experimentation and innovation. As the field continues to evolve, the compound's role in advancing scientific knowledge and practical applications is expected to grow, further solidifying its importance in the broader context of chemical and biomedical research.
116971-10-9 (2,5-Dibromo-3-butylthiophene) Produits connexes
- 145543-82-4(2-Bromo-3-butylthiophene)
- 149703-84-4(2,5-Dibromo-3-octylthiophene)
- 144012-09-9(2-Bromo-3-decylthiophene)
- 148256-63-7(2,5-Dibromo-3-dodecylthiophene)
- 827343-18-0(Thiophene, 2-bromo-3-octadecyl-)
- 69249-61-2(2-Bromo-3-hexylthiophene)
- 116971-11-0(2,5-Dibromo-3-hexylthiophene)
- 139100-06-4(2-Bromo-3-dodecylthiophene)
- 145543-83-5(2-Bromo-3-octylthiophene)
- 158956-23-1(2,5-Dibromo-3-decylthiophene)